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Compound of Interest

Compound Name: LEO 39652

Cat. No.: B8144546 Get Quote

Technical Support Center: LEO 39652
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

LEO 39652. The information addresses the observed low efficacy in clinical trials and provides

relevant experimental context.

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: We are observing lower than expected efficacy with LEO 39652 in our in vivo skin models.

What could be the primary reason for this?

A1: The low clinical efficacy of LEO 39652 in atopic dermatitis (AD) patients has been

attributed to insufficient drug availability at the target site in the skin. Preclinical studies have

shown that despite being a potent phosphodiesterase 4 (PDE4) inhibitor, LEO 39652 may not

reach pharmacodynamically relevant concentrations in the dermal interstitial fluid (dISF) of

barrier-impaired skin.

Q2: How does the "dual-soft" nature of LEO 39652 contribute to its low bioavailability in the

skin?

A2: LEO 39652 was designed as a "dual-soft" drug, meaning it has ester functionalities that are

intended to be rapidly metabolized by esterases in the blood and liver to minimize systemic

side effects. While this design is effective in reducing systemic exposure, it appears that the
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compound is also rapidly metabolized within the skin itself, leading to lower than anticipated

concentrations of the active drug at the dermal target.

Q3: Our experiments involve topical application of LEO 39652. What critical factor should we

be assessing to troubleshoot poor outcomes?

A3: It is crucial to quantify the concentration of the active form of LEO 39652 and its main

metabolites directly in the dermal interstitial fluid (dISF) or skin biopsies. A lack of correlation

between the applied dose and the concentration of the active compound at the target site is a

strong indicator of a bioavailability issue. Comparing these concentrations with a compound

known to have better skin penetration and efficacy, such as LEO 29102, can provide valuable

insights.

Q4: What experimental technique is recommended for accurately measuring the dermal

bioavailability of LEO 39652?

A4: Dermal open-flow microperfusion (dOFM) is a highly recommended technique for this

purpose. It allows for continuous sampling of the dISF, providing a dynamic profile of drug

concentration over time at the site of action. This method was used in preclinical studies to

demonstrate the low dermal availability of LEO 39652.

Q5: Could the formulation of the LEO 39652 cream be a contributing factor to its low efficacy?

A5: While the primary issue identified is the rapid metabolism of the compound, the formulation

can always play a role in the penetration of a topical agent. Key formulation parameters to

consider are the vehicle's composition, the drug's solubility in the vehicle, and the presence of

any penetration enhancers. However, in the case of LEO 39652, the inherent metabolic

instability of the molecule in the skin appears to be the more significant barrier to efficacy.

Data Presentation
Table 1: Comparison of Dermal Interstitial Fluid (dISF) Concentrations of LEO 39652 and LEO

29102 in Barrier Impaired Skin
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Compound dISF Concentration (nM)

LEO 39652 33

LEO 29102 2100

This data highlights the significantly lower concentration of LEO 39652 at the target site

compared to a more efficacious PDE4 inhibitor.

Experimental Protocols
Detailed Methodology for Dermal Open-Flow Microperfusion (dOFM) to Assess Drug

Bioavailability

This protocol describes a method to evaluate the dermal pharmacokinetics of topically applied

LEO 39652 in an ex vivo human skin model.

1. Objective: To quantify the concentration of LEO 39652 and its major metabolites in the

dermal interstitial fluid (ISF) over time following topical application to barrier-disrupted human

skin explants.

2. Materials:

Freshly obtained human skin explants

LEO 39652 cream (and a vehicle control)

dOFM probes

Perfusion pump

Fraction collector

Perfusion fluid (e.g., sterile saline)

Tape stripping supplies

Analytical equipment for drug quantification (e.g., LC-MS/MS)
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3. Procedure:

Skin Preparation:

Human skin explants are obtained and prepared to a uniform thickness.

The skin barrier is disrupted using a standardized tape-stripping procedure to mimic atopic

dermatitis conditions.

dOFM Probe Insertion:

dOFM probes are carefully inserted into the dermal layer of the skin explants.

Topical Application:

A standardized dose of LEO 39652 cream is applied to the surface of the barrier-disrupted

skin over the area of the inserted probes. A separate set of explants is treated with the

vehicle cream as a control.

Perfusion and Sampling:

The dOFM probes are perfused with a sterile physiological solution at a constant low flow

rate.

The perfusate, which now contains analytes from the dermal ISF, is collected into vials at

regular intervals over a specified period (e.g., 24 hours) using a fraction collector.

Sample Analysis:

The collected fractions are analyzed using a validated LC-MS/MS method to determine

the concentrations of LEO 39652 and its primary metabolites.

Data Analysis:

Concentration-time profiles are generated to determine key pharmacokinetic parameters

such as Cmax (maximum concentration), Tmax (time to maximum concentration), and

AUC (area under the curve).
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Caption: PDE4 signaling pathway in atopic dermatitis and the mechanism of action of LEO
39652.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b8144546?utm_src=pdf-body-img
https://www.benchchem.com/product/b8144546?utm_src=pdf-body
https://www.benchchem.com/product/b8144546?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Low Efficacy
Observed with LEO 39652

Is drug availability at the
target site a potential issue?

Conduct Dermal Open-Flow
Microperfusion (dOFM) or

skin biopsy analysis

Yes

Evaluate and optimize
the formulation for

improved skin penetration

No

Quantify LEO 39652 and its
metabolites in dISF/biopsy

Are active drug
concentrations sufficient?

Conclusion: Low efficacy is likely
due to rapid metabolism and
insufficient drug availability

No

Investigate alternative causes:
- Target engagement

- Downstream signaling
- Formulation issues

Yes

Click to download full resolution via product page

Caption: Troubleshooting workflow for investigating the low efficacy of LEO 39652.
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To cite this document: BenchChem. [LEO 39652 low efficacy in clinical trials]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144546#leo-
39652-low-efficacy-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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